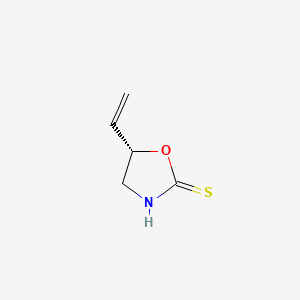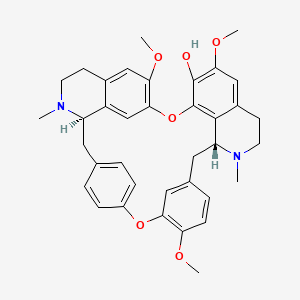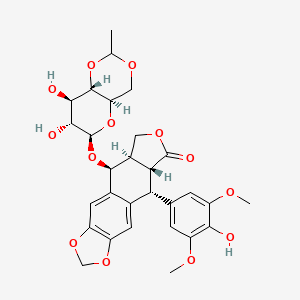
4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etoposide and teniposide are semisynthetic analogues of podophyllotoxin that are used as antineoplastic agents in the therapy of several forms of solid tumors, leukemia and lymphoma, usually in combination with other agents. Both etoposide and teniposide are associated with an appreciable rate of serum enzyme elevations during therapy, and high doses have been implicated in causing clinically apparent acute liver injury including sinusoidal obstruction syndrome.
Scientific Research Applications
1. Cytotoxic and Cytokinetic Effects
4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside (VP-16-213) has been studied for its effects on cell cycle progression and viability in human leukemic lymphoblasts. It was found to produce G2-phase arrest and cytotoxicity. The compound demonstrated different biochemical and cell kinetic effects, thereby influencing its cytotoxic activities. This suggests its potential as a potent compound for further cytotoxicity studies (Dow et al., 1983).
2. Pharmacokinetic Analysis
The compound has been analyzed for its pharmacokinetics in plasma using high-pressure liquid chromatography. This analysis is crucial for understanding its distribution and metabolism in the human body, which is essential for determining its therapeutic potential (Allen, 1980).
3. DNA Damage and Cytotoxicity
Research has shown that 4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside causes DNA damage, including single-strand breaks, double-strand breaks, and DNA-protein cross-links. This DNA damage correlates with cytotoxicity, indicating the compound's potential role in cancer therapeutics (Wozniak & Ross, 1983).
4. Induction of Apoptosis in Cancer Cells
Studies have demonstrated that similar compounds induce apoptosis and DNA fragmentation in cancer cells, along with changes in expression of apoptosis-regulating proteins. This indicates the compound's potential efficacy in treating cancer by triggering programmed cell death (Liu et al., 2010).
5. Multicompartment Pharmacokinetic Modeling
Research involving multicompartment pharmacokinetic modeling of the compound in humans reveals insights into its distribution, metabolism, and excretion. This knowledge is vital for optimizing its therapeutic use and understanding its behavior in the human body (Pelsor, Allen & Creaven, 1978).
properties
Product Name |
4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside |
|---|---|
Molecular Formula |
C29H32O13 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22-,24+,25+,26+,27+,29-/m0/s1 |
InChI Key |
VJJPUSNTGOMMGY-XOKDPUQFSA-N |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



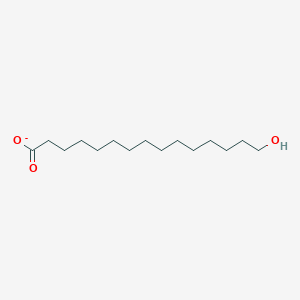
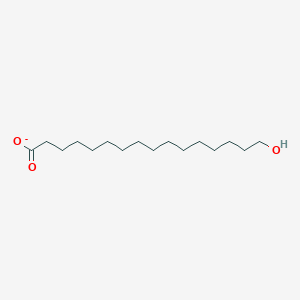
![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B1240634.png)
![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)
![(4R)-4-[(5S,8S,9R,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1240637.png)
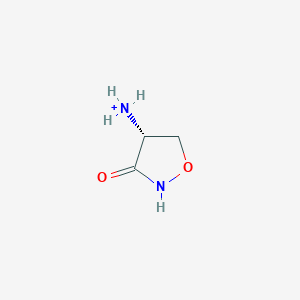
![(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1240642.png)
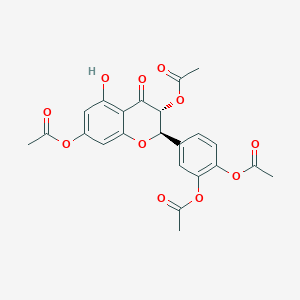
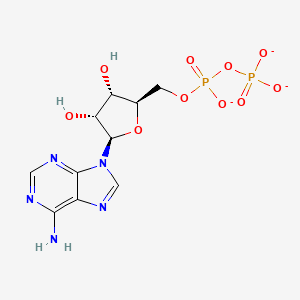
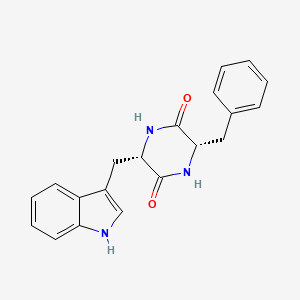
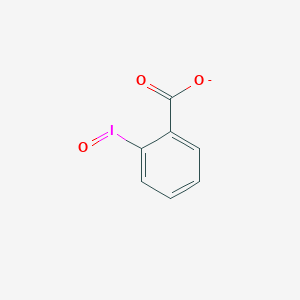
![N-[4-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]phenyl]acetamide](/img/structure/B1240651.png)
